Tulathromycin A - 217500-96-4

Tulathromycin A

Catalog Number: EVT-284443
CAS Number: 217500-96-4
Molecular Formula: C41H79N3O12
Molecular Weight: 806.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Step 1: Reaction with n-Propylamine

Compound 2, a precursor to Tulathromycin A, is dissolved in a suitable solvent (solvent 1). [, ] n-Propylamine is then added to the solution, and the reaction proceeds at a temperature range of 20-80°C. [, ] This step aims to introduce the n-propylamine moiety into the molecule.

Step 2: Deprotection

Following the first reaction, the benzyloxycarbonyl protecting group may require removal. [, ] This deprotection can be achieved by either:

  • Direct reaction at 20-80°C, if the reaction conditions of step 1 are sufficient for deprotection. [, ]
  • Adding a specific deprotecting reagent to the reaction mixture and subsequently heating at 20-80°C. [, ]

The reaction products are then separated, yielding crude Tulathromycin A. [, ]

Purification

The final step involves purifying the crude product to obtain refined Tulathromycin A. [, ] This is typically achieved through standard purification techniques like chromatography.

Synthesis Analysis
  • One-Pot Deepoxidation and Deprotection: The process combines deepoxidation and deprotection into a single step, streamlining the synthesis. [, ]
  • Shortened Reaction Time: Combining steps enhances reaction efficiency, leading to a shorter overall synthesis time. [, ]
  • Improved Reaction Efficiency: The optimized process yields higher quantities of Tulathromycin A compared to multi-step alternatives. [, ]
  • Reduced Cost: The streamlined synthesis, improved efficiency, and reduced reaction time contribute to lower production costs. [, ]
Mechanism of Action

Tulathromycin A exerts its antimicrobial effect by binding to the bacterial ribosome, specifically at the peptidyl transferase center (PTC) located within the 23S rRNA of the 50S ribosomal subunit. [, ] This binding interferes with protein synthesis in susceptible bacteria. [, ] Specifically, Tulathromycin A inhibits the formation of peptide bonds between amino acids during protein synthesis, ultimately leading to bacterial growth arrest or death. [, ]

Applications

Control of Bovine Respiratory Disease (BRD):

  • BRD is a significant concern in the cattle industry, causing substantial economic losses. [, ]
  • Tulathromycin A has demonstrated effectiveness in reducing the incidence and severity of BRD in feedlot cattle, both as a metaphylactic treatment upon arrival and as a therapeutic option for clinically ill animals. [, ]
  • Studies have shown that a single injection of Tulathromycin A can significantly reduce BRD morbidity and mortality rates compared to untreated control groups or alternative antibiotic treatments. [, ]

Treatment of Swine Respiratory Disease (SRD):

  • SRD is a complex disease affecting pigs of all ages, leading to reduced growth rates, increased mortality, and economic losses for producers. []
  • Tulathromycin A has shown promising results in treating SRD, particularly in cases caused by major bacterial pathogens such as Actinobacillus pleuropneumoniae and Pasteurella multocida. []
  • Clinical trials have demonstrated that Tulathromycin A effectively reduces clinical signs of SRD, such as fever, cough, and respiratory distress, and improves overall recovery rates compared to placebo or alternative antibiotic treatments. []
Future Directions
  • Resistance Monitoring: Continued surveillance of antimicrobial resistance patterns in BRD and SRD pathogens, including the emergence and spread of resistance to Tulathromycin A, is crucial. [, , ]
  • Dosage Optimization: Further research could focus on refining dosage regimens for Tulathromycin A in different livestock species, production systems, and disease contexts to maximize efficacy while minimizing the risk of resistance development. [, , ]
  • Combination Therapies: Exploring the potential synergistic effects of Tulathromycin A in combination with other antimicrobial agents or adjunctive therapies could lead to more effective treatment strategies for complex respiratory diseases. [, , ]
  • Immunomodulatory Effects: Further investigations into the immunomodulatory properties of Tulathromycin A, particularly its ability to induce neutrophil apoptosis and modulate inflammatory pathways, could lead to the development of novel therapeutic approaches for inflammatory respiratory diseases. []

Tulathromycin B

Compound Description: Tulathromycin B is a macrolide antibiotic, structurally similar to Tulathromycin A. While the exact structural difference isn't specified in the provided abstracts, they are often separated chromatographically, suggesting minor differences in polarity or other physical properties [, ].

Relevance to Tulathromycin A: Tulathromycin B is a closely related compound to Tulathromycin A, likely a stereoisomer or a very minor structural analog. Both are often found together in the crude product of Tulathromycin synthesis [, ], requiring specific separation methods for purification.

CP-60,300

Compound Description: CP-60,300 is a hydrolysis product, or fragment, of Tulathromycin. While its precise structure isn't detailed in the abstracts, it is a key marker for assessing Tulathromycin tissue residue depletion [].

Relevance to Tulathromycin A: CP-60,300 is directly derived from Tulathromycin A through metabolic processes. Monitoring CP-60,300 levels in tissues helps determine the withdrawal interval for Tulathromycin A in livestock [].

Erythromycin

Compound Description: Erythromycin is a well-known macrolide antibiotic that acts by inhibiting bacterial protein synthesis [, ].

Relevance to Tulathromycin A: Erythromycin belongs to the same class of antibiotics as Tulathromycin A - the macrolides. This implies structural similarities, though their exact structures might differ. Studies comparing their activity against specific bacteria like Actinobacillus pleuropneumoniae highlight Tulathromycin A's often superior efficacy and different pharmacological properties, including a longer post-antibiotic effect [].

Tilmicosin

Compound Description: Tilmicosin is another macrolide antibiotic used in veterinary medicine, particularly for respiratory diseases in cattle and swine [, ].

Relevance to Tulathromycin A: Both Tilmicosin and Tulathromycin A are macrolide antibiotics frequently compared in studies on bovine respiratory disease treatment [, ]. While both are effective, Tulathromycin A often demonstrates higher efficacy and a reduced need for retreatment in several studies. This suggests potential advantages of Tulathromycin A's pharmacokinetic properties, like a longer half-life, over Tilmicosin.

Florfenicol

Compound Description: Florfenicol is a fluorinated amphenicol antibiotic, structurally distinct from macrolides, but also employed in treating bovine respiratory disease [, ].

Relevance to Tulathromycin A: While chemically different, Florfenicol serves as a relevant comparator to Tulathromycin A in the context of bovine respiratory disease treatment [, ]. Clinical trials often directly compare their effectiveness, with Tulathromycin A often showing superior efficacy and economic benefits due to lower retreatment rates and reduced disease severity.

Gamithromycin

Compound Description: Gamithromycin is another macrolide antibiotic, similar in structure and function to Tulathromycin A. It is also used in treating bovine respiratory disease [, ].

Relevance to Tulathromycin A: Gamithromycin represents a structurally similar macrolide to Tulathromycin A. Both are used for similar purposes, particularly against bovine respiratory diseases. Research directly comparing their effects on bovine tracheal epithelial cells helps understand their potential for cytotoxicity and impact on cellular processes [].

Other Macrolides:

  • Tylosin: A macrolide used in veterinary medicine, often compared in susceptibility testing with Tulathromycin A against bacteria like Mycoplasma hyopneumoniae [].
  • Tiamulin: Another veterinary macrolide, included in studies as a comparator for efficacy against swine respiratory disease, where Tulathromycin A demonstrated comparable effectiveness [].
  • Tildipirosin: A macrolide evaluated for its efficacy against Mycoplasma bovis infection in calves, where it showed lower efficacy compared to Tulathromycin A [].

Properties

CAS Number

217500-96-4

Product Name

Tulathromycin A

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C41H79N3O12

Molecular Weight

806.1 g/mol

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1

InChI Key

GUARTUJKFNAVIK-QPTWMBCESA-N

SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

Tulathromycin; Draxxin; Tulathromycin A; CP-472,295; CP-472295; CP 472295; CP472295;

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.